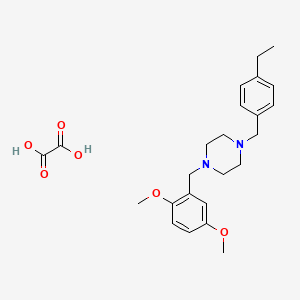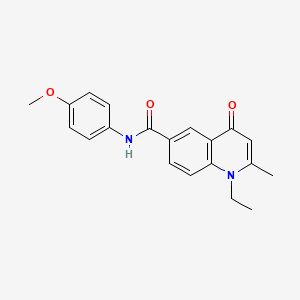
1-(2,5-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine family. This compound was first synthesized by Alexander Shulgin in 1977 and is known for its potent hallucinogenic effects. The chemical structure of 2C-E is similar to other phenethylamines, such as mescaline and MDMA.
Mechanism of Action
The exact mechanism of action of 2C-E is not fully understood. However, it is known that the compound acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This increase in neurotransmitter release is thought to be responsible for the hallucinogenic effects of 2C-E.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-E can vary depending on the dose and individual factors. At low doses, the compound may produce mild euphoria and sensory enhancement. At higher doses, the effects can include intense visual and auditory hallucinations, altered perception of time and space, and profound changes in mood and thought processes. Other effects may include increased heart rate and blood pressure, dilation of the pupils, and sweating.
Advantages and Limitations for Lab Experiments
2C-E has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when properly prepared. The compound is also relatively stable and can be stored for long periods of time. However, 2C-E also has several limitations. The compound is highly potent and can be dangerous if not handled properly. Additionally, the effects of 2C-E can be unpredictable and may vary widely between individuals.
Future Directions
There are several future directions for research on 2C-E. One potential area of study is the therapeutic potential of the compound for the treatment of psychiatric disorders. Another area of interest is the development of new analogs of 2C-E that may have improved therapeutic properties or reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of 2C-E and its effects on the central nervous system.
Conclusion
In summary, 1-(2,5-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate, or 2C-E, is a synthetic psychedelic compound that has been used in scientific research to study its effects on the central nervous system. The compound has potential therapeutic applications and has several advantages for use in lab experiments. However, it also has several limitations and can be dangerous if not handled properly. Future research is needed to fully understand the mechanism of action of 2C-E and explore its potential therapeutic uses.
Synthesis Methods
The synthesis of 2C-E involves the reaction of 2,5-dimethoxybenzaldehyde with 4-ethylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by precipitation with oxalic acid. The purity of 2C-E can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
2C-E has been used in scientific research to study its effects on the central nervous system. The compound has been shown to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also suggested that 2C-E may have potential therapeutic applications for the treatment of depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-4-18-5-7-19(8-6-18)16-23-11-13-24(14-12-23)17-20-15-21(25-2)9-10-22(20)26-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16-17H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZRRJCXSXIPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)


![3,5-bis{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5059857.png)
![2,2-diphenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B5059863.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5059865.png)

![1-phenyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5059871.png)
![2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B5059876.png)
![ethyl 4-{4-[(5-methyl-2-furyl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5059887.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059890.png)
![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5059925.png)
![N-[2-(4-fluorophenyl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059933.png)